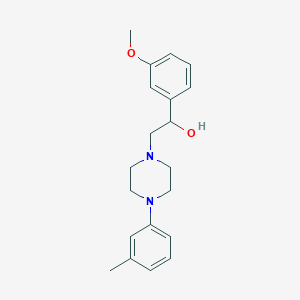

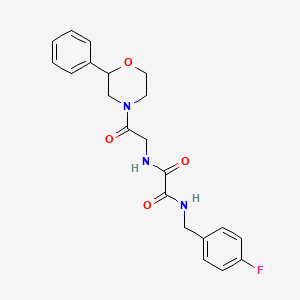

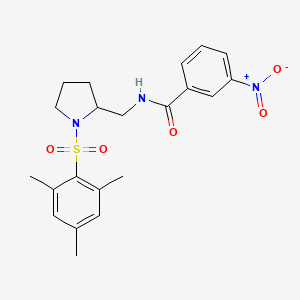

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Regiocontrolled Synthesis of γ-Hydroxybutenolides : A study explored the photooxygenation of 2-thiophenyl-substituted furans, leading to the rapid, regiocontrolled synthesis of γ-hydroxybutenolides. This research provides insights into the synthesis of structurally complex molecules from simpler furan and thiophene derivatives, which could be applicable to the compound (Kotzabasaki et al., 2016).

Photoinduced Direct Oxidative Annulation : The photoinduced direct oxidative annulation of furan and thiophene derivatives has been studied, offering a pathway to highly functionalized polyheterocyclic compounds. This method's relevance to the compound's synthesis or derivatives thereof highlights the importance of light-mediated reactions in complex molecule construction (Zhang et al., 2017).

Camps Cyclization for Heterocyclic Compounds : Research on the Camps cyclization of N-substituted furan-, thiophene-, and cyclopropane-carboxamides provides a route to various heterocyclic quinolines. This cyclization method could potentially be applied to the synthesis of related compounds, demonstrating the versatility of furan and thiophene derivatives in synthesizing complex heterocycles (Mochalov et al., 2016).

Material Science and Photovoltaics

- Dye-Sensitized Solar Cells (DSSCs) : Phenothiazine derivatives with furan and thiophene linkers have been synthesized for use in dye-sensitized solar cells, studying the effect of these conjugated linkers on device performance. The findings suggest that furan and thiophene derivatives can significantly influence the efficiency of photovoltaic devices, pointing towards the potential application of related compounds in renewable energy technologies (Kim et al., 2011).

Biomedical Applications

Antimicrobial and Anticancer Activities : Novel cycloalkylthiophene-Schiff bases and their metal complexes have been evaluated for antimicrobial and antifungal activities, demonstrating effectiveness against various pathogenic strains. This research underscores the potential of furan and thiophene derivatives in developing new antimicrobial and anticancer agents (Altundas et al., 2010).

Inhibitors of Influenza A Virus : Furan-carboxamide derivatives have been reported as potent inhibitors of the H5N1 influenza A virus, with structure-activity relationship studies indicating the significance of the furan and thiophene moieties. This highlights the potential application of such compounds in antiviral drug development (Yongshi et al., 2017).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-18(19(8-1-2-9-19)17-6-4-11-26-17)21-14-20(23,15-7-12-25-13-15)16-5-3-10-24-16/h3-7,10-13,23H,1-2,8-9,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTXQBVHSBRDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2569295.png)

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2569296.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)

![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)

![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)